molecular formula C12H8Cl2N2S2 B3035934 3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile CAS No. 338778-63-5

3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile

Cat. No. B3035934
CAS RN: 338778-63-5
M. Wt: 315.2 g/mol
InChI Key: KYJMACKOHWVVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile is a chemical of interest due to its potential biological activities. While the specific papers provided do not directly discuss this compound, they do provide insights into similar sulfur-containing heterocyclic compounds, which can be used to infer some properties and reactions of the compound .

Synthesis Analysis

The synthesis of sulfur-containing heterocycles often involves the reaction of nucleophiles with electrophilic centers on the heterocyclic framework. For example, the synthesis of 5-sulfanyl-3-alkylaminoisothiazole dioxide derivatives, which are potent inhibitors of rat aortic myocyte proliferation, involves the addition of S-nucleophiles to 3-aminosubstituted-5-chloroisothiazole dioxides through an addition-elimination reaction . This suggests that the synthesis of 3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile could potentially involve similar strategies, utilizing the reactivity of chloro groups and the introduction of the sulfanyl moiety.

Molecular Structure Analysis

The molecular structure of sulfur-containing heterocycles can be characterized using techniques such as FT-IR, X-ray diffraction, and computational methods. For instance, the molecular structure of 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile was determined using FT-IR and X-ray diffraction, revealing weak intermolecular C-H…N type hydrogen bonds . These techniques could be applied to determine the molecular structure of 3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile, providing insights into its crystallography and bonding.

Chemical Reactions Analysis

The reactivity of sulfur-containing heterocycles can be diverse. For example, 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile reacts with various alkylants, leading to different products depending on the reagents used . This indicates that the dichlorobenzylsulfanyl group in 3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile could undergo substitution reactions, potentially leading to a variety of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-containing heterocycles can be predicted using computational chemistry methods. For instance, the HOMO-LUMO gap, NBO analysis, and molecular electrostatic potential (MEP) maps provide information on the electronic properties and potential reactivity sites of the molecule. The MEP map of a related compound showed negative regions localized over the sulfur atoms, indicating possible sites for nucleophilic attack . These computational studies could be used to predict the reactivity and physical properties of 3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile.

Scientific Research Applications

Antiviral Properties

Isothiazole derivatives, including 3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile, have been extensively studied for their antiviral properties. These compounds have shown promising results in inhibiting a range of viruses, including human rhinovirus (HRV) and other enteroviruses. The antiviral efficacy of these derivatives is attributed to their ability to interact with viral proteins, inhibiting their function and replication (Cutrì et al., 2002), (Garozzo et al., 2000).

Structural and Vibrational Properties

Research has also focused on the structural, topological, and vibrational properties of isothiazole derivatives, including 3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile. These studies, often employing Density Functional Theory (DFT) calculations, offer insights into the molecule's reactivity and behavior in various media, which is crucial for understanding its biological activity (Romani et al., 2015).

Synthesis and Chemical Characterization

There is significant research into the synthesis of isothiazole derivatives and their chemical characterization. This includes studies on their synthesis through various chemical reactions and the analysis of their molecular structure using techniques like X-ray diffraction and spectroscopy. Such studies are fundamental for developing new compounds with potential therapeutic applications (Crenshaw & Partyka, 1970), (Çoruh et al., 2016).

Antiproliferative Activities

Some isothiazole derivatives exhibit antiproliferative activities, making them potential candidates for anti-cancer therapies. Research in this area explores their effectiveness against various cancer cell lines and their mechanisms of action (Clerici et al., 2006).

Inhibitory Effects on Enzymes

These compounds have also been studied for their inhibitory effects on certain enzymes, which can be useful in treating diseases like diabetes and obesity. Molecular docking studies and other computational methods have been used to predict these interactions and understand the molecular basis of their inhibitory activity (Alzoman et al., 2015).

properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2S2/c1-7-10(5-15)12(16-18-7)17-6-8-2-3-9(13)4-11(8)14/h2-4H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJMACKOHWVVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)SCC2=C(C=C(C=C2)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601152593
Record name 3-[[(2,4-Dichlorophenyl)methyl]thio]-5-methyl-4-isothiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601152593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile

CAS RN

338778-63-5
Record name 3-[[(2,4-Dichlorophenyl)methyl]thio]-5-methyl-4-isothiazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338778-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(2,4-Dichlorophenyl)methyl]thio]-5-methyl-4-isothiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601152593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile
Reactant of Route 2
Reactant of Route 2
3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile
Reactant of Route 3
Reactant of Route 3
3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile
Reactant of Route 4
Reactant of Route 4
3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile
Reactant of Route 5
Reactant of Route 5
3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile
Reactant of Route 6
Reactant of Route 6
3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.